molecular formula C7H13NO B031119 1-Methylazepan-4-one CAS No. 1859-33-2

1-Methylazepan-4-one

Cat. No.: B031119
CAS No.: 1859-33-2
M. Wt: 127.18 g/mol
InChI Key: HXCVYSRFFKEHEA-UHFFFAOYSA-N
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Description

1-Methylazepan-4-one is a heterocyclic organic compound with the molecular formula C7H13NO. It is a methyl derivative of azepan-4-one and is known for its utility as a synthetic intermediate in various chemical reactions. This compound is characterized by a seven-membered ring containing one nitrogen atom and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylazepan-4-one can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as 6-aminohexanoic acid, followed by methylation. The reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the cyclization process. Another method involves the reduction of this compound hydrochloride using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-Methylazepan-4-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

1-Methylazepan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of antihistamines.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Azepan-4-one: The parent compound without the methyl group.

    1-Methylpiperidin-4-one: A six-membered ring analog.

    1-Methylpyrrolidin-2-one: A five-membered ring analog.

Uniqueness

1-Methylazepan-4-one is unique due to its seven-membered ring structure, which imparts different chemical properties compared to its six- and five-membered ring analogs. This structural difference can influence its reactivity and the types of reactions it undergoes, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

1-methylazepan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-8-5-2-3-7(9)4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCVYSRFFKEHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294409
Record name 1-methylazepan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1859-33-2
Record name 1-methylazepan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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